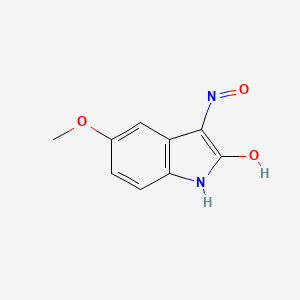
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid is a compound that features a phenyl group, a triazole ring, and a propanoic acid moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and waste generation .
化学反应分析
Types of Reactions
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has several scientific research applications:
作用机制
The mechanism of action of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various enzymes and receptors, enhancing the compound’s binding affinity and selectivity . This interaction can inhibit the activity of certain enzymes, leading to the compound’s antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
- 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea
- 4-phenyl-4H-1,2,4-triazole
- bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
Uniqueness
Compared to similar compounds, 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid is unique due to its specific combination of a phenyl group, a triazole ring, and a propanoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
1247194-95-1 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
3-phenyl-2-(1,2,4-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)10(14-7-12-13-8-14)6-9-4-2-1-3-5-9/h1-5,7-8,10H,6H2,(H,15,16) |
InChI 键 |
KEOXVICPTZVFDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=C2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588109.png)
![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)

![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)
